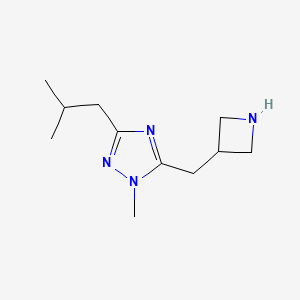

5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1h-1,2,4-triazole

Beschreibung

Eigenschaften

Molekularformel |

C11H20N4 |

|---|---|

Molekulargewicht |

208.30 g/mol |

IUPAC-Name |

5-(azetidin-3-ylmethyl)-1-methyl-3-(2-methylpropyl)-1,2,4-triazole |

InChI |

InChI=1S/C11H20N4/c1-8(2)4-10-13-11(15(3)14-10)5-9-6-12-7-9/h8-9,12H,4-7H2,1-3H3 |

InChI-Schlüssel |

SKJSUPTUNIITRM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC1=NN(C(=N1)CC2CNC2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 1-Methyl-1H-1,2,4-triazole Core

A foundational step is the preparation of 1-methyl-1H-1,2,4-triazole, which can be achieved via nucleophilic substitution of 1,2,4-triazole with chloromethane under strong alkaline conditions (potassium hydroxide in ethanol) with heating and reflux. This step avoids N-methyl isomerization and excessive quaternization by controlling reaction conditions.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 1,2,4-Triazole, KOH, ethanol, chloromethane, reflux | 1-Methyl-1H-1,2,4-triazole |

Selective Functionalization at Position 5

Protection of the 5-position is achieved by lithiation using lithium reagents such as n-butyllithium or lithium diisopropylamide (LDA), followed by reaction with dibromomethane or trimethylchlorosilane to yield 5-bromo- or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole intermediates.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 2a | THF, TMEDA, cooling, n-BuLi, dibromomethane | 5-Bromo-1-methyl-1H-1,2,4-triazole |

| 2b | THF, cooling, LDA, trimethylchlorosilane | 5-Trimethylsilyl-1-methyl-1H-1,2,4-triazole |

Carboxylation at Position 3

The 3-position is carboxylated by treating the 5-substituted intermediates with LDA and carbon dioxide under cold conditions to yield 5-substituted-1-methyl-1H-1,2,4-triazole-3-carboxylic acids.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 3 | THF, cooling, LDA, CO2 gas | 5-Substituted-1-methyl-1H-1,2,4-triazole-3-carboxylic acid |

Esterification to Methyl Ester

The carboxylic acid intermediate is converted to the methyl ester by reaction with methanol and thionyl chloride.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 4 | Methanol, dropwise addition of SOCl2 | 5-Substituted-1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester |

Introduction of the Azetidin-3-ylmethyl Group at Position 5

The azetidin-3-ylmethyl substituent can be introduced via nucleophilic substitution or cross-coupling reactions starting from the 5-bromo intermediate. Hydrogenation over Pd/C with DBU in methanol can remove the bromine and allow coupling with azetidine derivatives. Alternatively, Suzuki-Miyaura cross-coupling reactions can be used to attach azetidinylmethyl groups or other amine-containing moieties under palladium catalysis.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 5 | 5-Bromo intermediate, 5% Pd/C, DBU, methanol, H2 | 5-(Azetidin-3-ylmethyl)-1-methyl-1H-1,2,4-triazole |

Alternative and Supporting Synthetic Routes

Continuous-flow synthesis : Efficient and sustainable continuous-flow methods have been developed for constructing 1,2,4-triazole rings with high yield and selectivity, avoiding isolation steps and enabling safer handling of reactive intermediates. These methods could be adapted for the synthesis of substituted triazoles like the target compound.

Click chemistry and cross-coupling : Although primarily reported for 1,2,3-triazoles, copper-catalyzed azide-alkyne cycloaddition ("Click" chemistry) combined with Suzuki-Miyaura cross-coupling has been used to synthesize substituted triazoles with various side chains, demonstrating the versatility of palladium-catalyzed coupling for attaching complex substituents such as azetidinylmethyl groups.

Summary Table of Preparation Steps

Research Findings and Practical Considerations

The use of strong bases such as LDA for selective lithiation at the 5-position allows regioselective functionalization, critical for obtaining the desired substitution pattern without side reactions.

Protection strategies such as bromination or silylation at the 5-position enable subsequent carboxylation and esterification steps, facilitating the introduction of the azetidinylmethyl group.

Hydrogenation with Pd/C and DBU under mild conditions effectively removes bromine and enables coupling with azetidine derivatives, providing a practical route to the target compound.

Continuous-flow synthesis offers advantages in scalability, safety, and sustainability for triazole ring construction and could be adapted for this compound's synthesis.

Suzuki-Miyaura cross-coupling reactions are versatile for attaching various substituents, including azetidinylmethyl groups, under palladium catalysis, broadening the scope of functionalization.

Analyse Chemischer Reaktionen

5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Wirkmechanismus

The mechanism of action of 5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The azetidine and triazole rings allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related 1,2,4-triazole derivatives:

Key Comparative Insights:

Structural Flexibility vs. Rigidity: The azetidinylmethyl group in the target compound introduces rigidity compared to flexible thioether-linked monoterpenes in adamantyl-triazoles . This may enhance binding specificity in biological targets. Conversely, glucopyranosyl-substituted triazoles (e.g., indolyl hybrids) exhibit high polarity and melting points (>270°C), contrasting with the target compound’s likely moderate solubility due to its isobutyl group .

Bioactivity Profiles :

- Adamantyl-triazoles (e.g., Tdp1 inhibitors) leverage the adamantane motif’s lipophilicity for membrane penetration, whereas the target compound’s azetidine may balance hydrophilicity and metabolic stability .

- Thiol-containing triazoles excel in corrosion inhibition due to sulfur’s electron-donating capacity, a feature absent in the target compound .

Synthetic Challenges: Adamantyl and glucopyranosyl derivatives often require multi-step syntheses with moderate yields (60–85%), while the target compound’s azetidinylmethyl group might necessitate specialized azetidine precursors .

Thermal and Physical Properties :

- Adamantyl-triazoles exhibit higher melting points (e.g., 106–109°C) compared to thiol derivatives (e.g., oil-like consistency in some cases), suggesting the target compound’s physical state may depend on crystallinity influenced by the isobutyl group .

Biologische Aktivität

5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole is with a molecular weight of approximately 218.30 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various triazole derivatives. For instance, compounds similar to 5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole have shown efficacy against several cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Triazole Derivative A | HCT-116 (Colon Carcinoma) | 6.2 |

| Triazole Derivative B | T47D (Breast Cancer) | 27.3 |

| Triazole Derivative C | MCF7 (Breast Cancer) | 43.4 |

These results suggest that modifications in the triazole structure can significantly impact cytotoxicity and selectivity against cancer cells .

Anti-inflammatory Activity

5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole has been evaluated for its anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokine production and reduce oxidative stress in macrophage cell lines. For example, a related study indicated that certain triazoles could decrease nitric oxide production in RAW264.7 macrophages, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of triazoles often stems from their ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Triazoles can act as inhibitors of various enzymes involved in tumor progression and inflammation.

- Induction of Apoptosis : Some derivatives promote apoptosis in cancer cells through intrinsic and extrinsic pathways.

- Modulation of Signaling Pathways : Triazoles may alter signaling pathways associated with cell proliferation and survival.

Study on Anticancer Activity

In a study focusing on the anticancer effects of triazoles, researchers synthesized several derivatives and tested their cytotoxicity against different cancer cell lines. The findings revealed that modifications to the azetidine group significantly influenced the anticancer activity, with some derivatives exhibiting IC50 values below 10 μM against aggressive cancer types .

Study on Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of a series of triazole compounds on RAW264.7 macrophages. The results indicated that specific substitutions on the triazole ring enhanced the compounds' ability to reduce inflammation markers like TNF-alpha and IL-6 .

Q & A

What are the common synthetic routes for 5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole?

Level: Basic

Methodological Answer:

Synthesis of this triazole derivative typically involves:

- Cyclization Reactions : Hydrazine derivatives react with carbonyl compounds (e.g., ketones or aldehydes) under alkaline conditions to form the triazole core .

- Alkylation/Substitution : The azetidine and isobutyl groups are introduced via nucleophilic substitution or metal-catalyzed coupling. For example, brominated intermediates (e.g., 3-bromo-2,2-dimethylpropyl derivatives) can undergo SN2 reactions with azetidine-containing nucleophiles .

- Purification : Column chromatography or recrystallization from solvents like n-butanol ensures purity .

Key References :

What spectroscopic techniques are employed for structural characterization of this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regiochemistry. For example, methyl groups on the triazole ring show distinct singlet peaks near δ 2.5–3.5 ppm .

- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) confirm the triazole backbone .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. For example, ESI+ often shows [M+H]⁺ peaks .

Data Table (Analogous Compounds):

How can X-ray crystallography resolve the crystal structure of this triazole derivative?

Level: Advanced

Methodological Answer:

- Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (e.g., 100 K) minimizes thermal motion artifacts.

- Refinement : SHELXL (via SHELX suite) refines atomic positions, thermal parameters, and occupancy. For example, anisotropic displacement parameters improve accuracy for heteroatoms like nitrogen .

- Validation : Check for R-factor convergence (< 0.05) and validate geometry using tools like PLATON.

Case Study : A similar triazole (5-(adamantane-1-yl)-4-R-1,2,4-triazole) showed space group P2₁/c with Z = 4, confirmed via SHELXL refinement .

Key References :

How to address discrepancies in spectroscopic data during structural elucidation?

Level: Advanced

Methodological Answer:

- Cross-Validation : Combine NMR, IR, and HRMS to resolve ambiguities. For example, a missing carbonyl peak in IR may indicate tautomeric forms .

- Computational Chemistry : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR shifts and optimize geometry, aiding assignment .

- Dynamic NMR : Variable-temperature ¹H NMR identifies conformational exchange in azetidine substituents .

Key References :

What strategies optimize synthetic yield for this compound?

Level: Advanced

Methodological Answer:

- Catalysis : Use Pd(OAc)₂ or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .

- Temperature Control : Gradual heating (e.g., reflux in ethanol/water mixtures) prevents side reactions .

Example : A 75% yield was achieved for 5-[4-methyl-2-(pyridin-4-yl)thiazole]-triazole via controlled reflux .

Key References :

How to evaluate the biological activity of this triazole derivative?

Level: Advanced

Methodological Answer:

- In Vitro Assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) against S. aureus or E. coli .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., azetidine vs. phenyl) and compare IC₅₀ values. For example, 5-(furan-2-yl)-triazoles showed enhanced activity due to π-π stacking .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 or bacterial enzymes .

Data Table (Biological Activity):

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Furan-Triazole | COX-2 | 0.45 | |

| Adamantane-TZ | Hypoxia | 12.3 | |

| Data from analogous compounds. | |||

| Key References : |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.